molecular formula C16H14N2O3 B5566340 (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide CAS No. 6195-03-5

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide

Cat. No.: B5566340
CAS No.: 6195-03-5
M. Wt: 282.29 g/mol
InChI Key: VOWFCWDUYDBXCA-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C16H14N2O3 and its molecular weight is 282.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(1,3-benzodioxol-5-yl)-N-(4-methyl-2-pyridinyl)acrylamide is 282.10044231 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H16N2O3
  • Molecular Weight : 284.31 g/mol
  • CAS Number : 899910-53-3

This compound features a benzodioxole moiety, which is known for its diverse biological activities, and a pyridine derivative that may influence its pharmacological properties.

Antioxidant Activity

Research indicates that compounds containing the benzodioxole structure exhibit significant antioxidant properties. A study demonstrated that derivatives of benzodioxole can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Antimicrobial Activity

The compound has shown promising results against various microbial strains. In vitro studies reported that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through several pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and oxidative stress.
  • Receptor Modulation : It may interact with specific receptors in the body, influencing various signaling pathways related to inflammation and cellular protection.

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant potential of several benzodioxole derivatives, including this compound. The results indicated a significant reduction in oxidative markers in treated cells compared to controls, supporting its role as an effective antioxidant agent.

Case Study 2: Antimicrobial Testing

In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a dose-dependent inhibition of bacterial growth, highlighting its potential as an antimicrobial agent.

Data Tables

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntioxidantHuman fibroblasts25
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(4-methylpyridin-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-7-17-15(8-11)18-16(19)5-3-12-2-4-13-14(9-12)21-10-20-13/h2-9H,10H2,1H3,(H,17,18,19)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWFCWDUYDBXCA-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351249
Record name AC1LEYQ5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6195-03-5
Record name AC1LEYQ5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.